8-Methoxy-3-(methoxymethyl)quinoline
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
8-methoxy-3-(methoxymethyl)quinoline |
InChI |
InChI=1S/C12H13NO2/c1-14-8-9-6-10-4-3-5-11(15-2)12(10)13-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
VQEZDNCIHULCET-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C2C(=C1)C=CC=C2OC |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methoxy-3-(methoxymethyl)quinoline, and what starting materials are typically employed?
- Methodological Answer : The synthesis often begins with functionalized quinoline precursors. For example, 8-hydroxyquinoline derivatives can undergo alkylation or etherification to introduce the methoxymethyl group. A two-step approach may involve:
Methylation : Reacting 8-hydroxyquinoline with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to install the 8-methoxy group .
Methoxymethylation : Introducing the methoxymethyl group at position 3 via nucleophilic substitution using chloromethyl methyl ether or Mitsunobu reactions (e.g., DIAD/PPh₃ with methanol derivatives) .
Purification typically involves column chromatography or recrystallization from ethanol/water mixtures. Yield optimization requires careful control of reaction temperature and stoichiometry.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups produce distinct singlet peaks in ¹H NMR (δ 3.3–3.8 ppm) .
- IR Spectroscopy : C-O stretches (1050–1250 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions, as demonstrated in analogous quinoline derivatives .
Q. How does the reactivity of this compound compare to other quinoline derivatives in electrophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy and methoxymethyl groups activate the quinoline ring toward electrophilic attacks. For example:
- Nitration : Occurs preferentially at the 5- and 7-positions due to directing effects of the substituents. Reaction conditions (e.g., HNO₃/H₂SO₄, 0–5°C) must be optimized to avoid over-nitration .
- Halogenation : Bromine or iodine can be introduced at the 2- or 4-positions using N-bromosuccinimide (NBS) or I₂/HIO₃ .
Monitoring via TLC and quenching intermediates at controlled timepoints are essential to isolate desired products.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Robust approaches include:
- Standardized Bioassays : Replicate studies using consistent cell lines (e.g., HeLa for anticancer activity) and protocols (e.g., MTT assay for cytotoxicity) .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing methoxymethyl with ethoxymethyl) to isolate contributing factors .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like topoisomerase II or microbial enzymes .
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer : Key factors include:
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling reactions, while phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms in methoxymethylation, while ethanol/water mixtures aid recrystallization .
- In-line Analytics : Use HPLC or GC-MS to monitor intermediate formation and purity .
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : The substituents influence electron density and steric hindrance. For example:
- Suzuki-Miyaura Coupling : The methoxymethyl group at position 3 directs palladium catalysts to the 4-position due to reduced steric bulk compared to the 8-methoxy group.
- DFT Calculations : Predict charge distribution (e.g., Mulliken charges) to identify reactive sites. Studies on similar quinolines show C-4 and C-6 as electron-deficient hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
